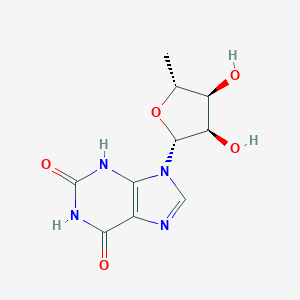
5'-Deoxyxanthosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Deoxyxanthosine is a naturally occurring nucleoside that has been found in various microorganisms. It is a purine derivative that has a unique structure and properties. This nucleoside has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 5'-Deoxyxanthosine is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in nucleotide biosynthesis, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5'-Deoxyxanthosine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5'-Deoxyxanthosine in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using 5'-Deoxyxanthosine is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 5'-Deoxyxanthosine. One of the areas of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential therapeutic applications of 5'-Deoxyxanthosine. Furthermore, the development of new analogs of 5'-Deoxyxanthosine with improved properties and efficacy is also an area of interest for future research.
Conclusion:
In conclusion, 5'-Deoxyxanthosine is a naturally occurring nucleoside that has been studied for its potential applications in scientific research. It has unique structure and properties that make it a valuable tool for studying various biological processes. The synthesis method of 5'-Deoxyxanthosine can be achieved through several methods, including enzymatic and chemical synthesis. 5'-Deoxyxanthosine has been found to have various biological activities, including anti-inflammatory, antioxidant, and antiviral properties. It has also been studied for its potential use in cancer therapy. However, there are limitations to using 5'-Deoxyxanthosine in lab experiments, including its high cost and limited availability. Future research on 5'-Deoxyxanthosine should focus on the development of new synthesis methods, the identification of new biological activities, and the development of new analogs with improved properties and efficacy.
Métodos De Síntesis
The synthesis of 5'-Deoxyxanthosine can be achieved through several methods. One of the most common methods is the enzymatic synthesis using purine nucleoside phosphorylase (PNP) and xanthine oxidase (XO) enzymes. This method involves the conversion of xanthine to xanthosine using PNP enzyme, followed by the conversion of xanthosine to 5'-Deoxyxanthosine using XO enzyme. Another method involves the chemical synthesis of 5'-Deoxyxanthosine from 5'-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose and 2,6-diaminopurine.
Aplicaciones Científicas De Investigación
5'-Deoxyxanthosine has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and antiviral properties. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Propiedades
Número CAS |
123372-15-6 |
|---|---|
Nombre del producto |
5'-Deoxyxanthosine |
Fórmula molecular |
C10H12N4O5 |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O5/c1-3-5(15)6(16)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H3,(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
VKYHXDQOZGKJIN-UUOKFMHZSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=O)NC3=O)O)O |
SMILES |
CC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O |
SMILES canónico |
CC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O |
Otros números CAS |
123372-15-6 |
Sinónimos |
5'-deoxyxanthosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



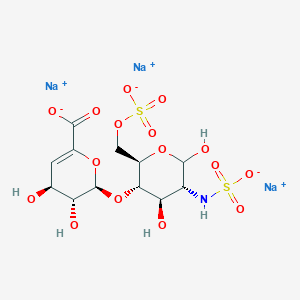
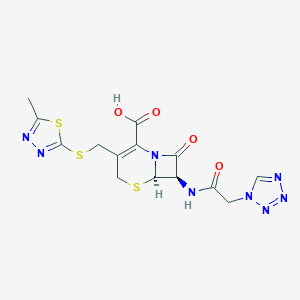

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)
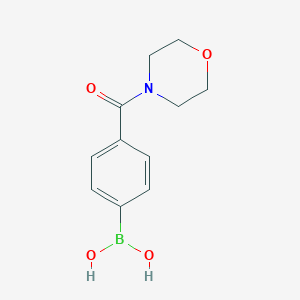
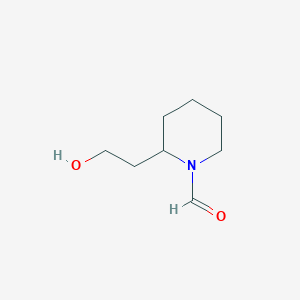
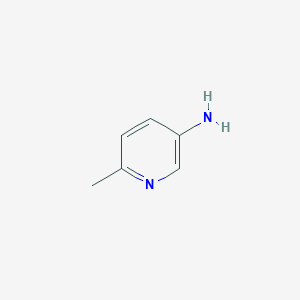
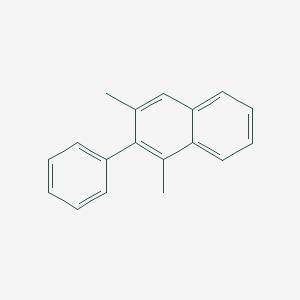


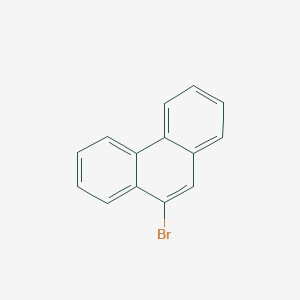
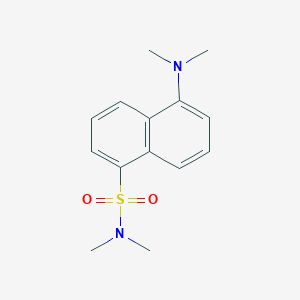
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)
